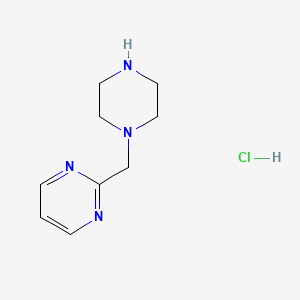![molecular formula C12H9NO3 B11886225 Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- CAS No. 73693-48-8](/img/structure/B11886225.png)
Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is a chemical compound that features an indene-1,3-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide typically involves the reaction of ninhydrin with acetamide under specific conditions. Ninhydrin, a well-known reagent in organic chemistry, reacts with acetamide to form the desired compound through a condensation reaction. The reaction is usually carried out in an ethanol medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indene-1,3-dione core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide involves its interaction with specific molecular targets. The indene-1,3-dione core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: This compound shares the indene-1,3-dione core but has a benzoic acid group instead of an acetamide group.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another compound with a similar core structure but different functional groups.
Uniqueness
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is unique due to its specific combination of the indene-1,3-dione core with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .
Propiedades
Número CAS |
73693-48-8 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-6-10-11(15)8-4-2-3-5-9(8)12(10)16/h2-6,15H,1H3 |
Clave InChI |
PDZRFMXAUCBLAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)






